molecular formula C17H17ClN2O3S B2686253 N1-(2-chlorophenyl)-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide CAS No. 1448052-18-3

N1-(2-chlorophenyl)-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide

Cat. No.: B2686253
CAS No.: 1448052-18-3
M. Wt: 364.84
InChI Key: FYPZKLFLNDUDKF-UHFFFAOYSA-N
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Description

N1-(2-chlorophenyl)-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chlorophenyl group, a hydroxyphenyl group, and an oxalamide moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-chlorophenyl)-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 2-chlorophenylamine with oxalyl chloride to form the corresponding oxalamide intermediate. This intermediate is then reacted with 2-hydroxy-2-(4-(methylthio)phenyl)ethylamine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N1-(2-chlorophenyl)-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The oxalamide moiety can be reduced to form corresponding amines.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N1-(2-chlorophenyl)-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(2-chlorophenyl)-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-chlorophenyl)-N2-(2-hydroxyphenyl)oxalamide
  • N1-(2-chlorophenyl)-N2-(4-methylthio)phenyl)oxalamide

Uniqueness

N1-(2-chlorophenyl)-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide is unique due to the presence of both hydroxy and methylthio groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N'-(2-chlorophenyl)-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3S/c1-24-12-8-6-11(7-9-12)15(21)10-19-16(22)17(23)20-14-5-3-2-4-13(14)18/h2-9,15,21H,10H2,1H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYPZKLFLNDUDKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=CC=C2Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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